Lithium Bis(4-isopropylphenyl)carbamate
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C19H22LiNO2 |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
lithium;N,N-bis(4-propan-2-ylphenyl)carbamate |
InChI |
InChI=1S/C19H23NO2.Li/c1-13(2)15-5-9-17(10-6-15)20(19(21)22)18-11-7-16(8-12-18)14(3)4;/h5-14H,1-4H3,(H,21,22);/q;+1/p-1 |
InChI Key |
QDVCGPHMYUCNLH-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)C(C)C)C(=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Lithium N,n Bis 4 Isopropylphenyl Carbamate
Strategic Approaches to N,N-Disubstituted Carbamate (B1207046) Synthesis
The formation of N,N-disubstituted carbamates can be achieved through several synthetic routes. The choice of method often depends on the steric hindrance around the nitrogen atom and the desired reactivity.
Carbonylation routes offer a direct method for the synthesis of lithium carbamates. This approach involves the reaction of a lithium amide with a carbonyl source. In the context of Lithium N,N-Bis(4-isopropylphenyl)carbamate, the precursor N,N-Bis(4-isopropylphenyl)amine is first deprotonated with a strong lithium base, such as n-butyllithium, to form the corresponding lithium amide. This highly reactive intermediate can then be treated with a carbonylating agent. While carbon monoxide can be used, its gaseous nature and toxicity present handling challenges. Alternative carbonylation strategies might involve reagents that serve as carbon monoxide surrogates. amanote.com
A more common and experimentally simpler approach is the direct carboxylation of a lithium amide using carbon dioxide (CO₂). This pathway involves a two-step process in a single pot:
Deprotonation: The N,N-Bis(4-isopropylphenyl)amine is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), to quantitatively form the lithium amide.
Carboxylation: Solid carbon dioxide (dry ice) or gaseous CO₂ is introduced to the reaction mixture. The highly nucleophilic lithium amide readily attacks the electrophilic carbon of CO₂, forming the stable lithium carbamate salt. rsc.org
This method is highly efficient for the formation of lithium carbamates from secondary amines. mdpi.comnih.gov The reaction is typically rapid and clean, with the primary challenge being the handling of the moisture-sensitive organolithium reagents. The resulting lithium carbamate can often be isolated as a stable solid. nih.gov
The synthesis of sterically hindered N-aryl carbamates, such as the title compound, can be challenging due to the bulky substituents on the nitrogen atom which can impede the approach of reactants. Advanced protocols have been developed to overcome these limitations.
Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming C-N bonds and can be adapted for carbamate synthesis. organic-chemistry.orgmit.edumit.edu For instance, the Buchwald-Hartwig amination allows for the coupling of aryl halides with amines, and variations of this methodology can be used to construct the carbamate moiety. wikipedia.org One such strategy involves the in-situ generation of an aryl isocyanate from an aryl triflate, which is then trapped by an alcohol to form the carbamate. mit.edu While this is a versatile method for a range of N-aryl carbamates, the direct carboxylation of the pre-formed diarylamine is often more straightforward for preparing the corresponding lithium salt.
Another approach for hindered systems involves reacting the arylamine with an alkyl aryl carbonate in the presence of a strong base like tert-butyllithium (B1211817) (t-BuLi). nih.govnih.gov This method avoids sensitive reagents like phosgene (B1210022) or isocyanates and uses stable, easily accessible alkyl aryl carbonates. nih.govnih.gov
Precursor Design and Optimization: Synthesis of N,N-Bis(4-isopropylphenyl)amine
The efficient synthesis of the precursor, N,N-Bis(4-isopropylphenyl)amine, is critical. Modern cross-coupling reactions are the methods of choice for constructing such diarylamines, largely replacing harsher, classical methods.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a standard method for the synthesis of aryl amines. wikipedia.orgorganic-chemistry.org This reaction would involve the coupling of 4-isopropylaniline (B126951) with a 4-isopropyl-substituted aryl halide (e.g., 1-bromo-4-isopropylbenzene) or triflate. The reaction is typically catalyzed by a palladium source and a phosphine (B1218219) ligand. The choice of ligand is crucial for achieving high yields, especially with sterically demanding substrates. synthesisspotlight.com
The Ullmann condensation is a classical, copper-catalyzed method for forming C-N bonds. wikipedia.org While traditional Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper), modern protocols often use ligands such as N-methylglycine or L-proline, allowing the reaction to proceed at much lower temperatures (40-90 °C). acs.orgsemanticscholar.orgresearchgate.net This reaction would couple 4-isopropylaniline with 1-iodo- or 1-bromo-4-isopropylbenzene. acs.org
Below is a comparative table of these two primary methods for the synthesis of the diarylamine precursor.
| Feature | Buchwald-Hartwig Amination | Modern Ullmann Condensation |
|---|---|---|
| Catalyst | Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂) | Copper (e.g., CuI) |
| Ligand | Phosphine-based (e.g., Xantphos, BINAP) | Amino acids (e.g., L-proline), diamines |
| Aryl Halide Reactivity | I > Br > Cl, also Triflates | I > Br |
| Reaction Temperature | Generally milder (can be room temp to ~110 °C) | Milder than classic Ullmann, but often 40-100 °C |
| Substrate Scope | Very broad, high functional group tolerance | Good, but can be more limited for certain substrates |
Optimization of Lithiation and Carbamate Formation Reaction Conditions
The final step in the synthesis of Lithium N,N-Bis(4-isopropylphenyl)carbamate is the deprotonation of the diarylamine followed by carboxylation. The efficiency of this step is highly dependent on the reaction conditions, particularly the solvent system and the presence of chelating additives.
Organolithium reagents exist as aggregates in solution, and their reactivity is significantly influenced by the solvent. libretexts.orgresearchgate.net Coordinating solvents and chelating additives play a crucial role in breaking up these aggregates, thereby increasing the nucleophilicity and basicity of the organolithium species. wikipedia.org
Solvent Systems: Ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether (Et₂O) are commonly used in organolithium reactions. acs.org They solvate the lithium cation, which helps to break down the large aggregates of organolithium reagents into more reactive dimers or monomers. wikipedia.org The choice of solvent can influence the rate and outcome of the deprotonation step. For instance, THF is a better coordinating solvent than Et₂O and can lead to faster reaction rates. researchgate.net
Chelating Additives (TMEDA): N,N,N',N'-tetramethylethylenediamine (TMEDA) is a bidentate chelating ligand that strongly coordinates to lithium cations. nih.gov The addition of TMEDA to a reaction mixture containing an organolithium reagent, like n-butyllithium, can dramatically increase its reactivity. acs.orgwpmucdn.com TMEDA effectively sequesters the lithium cation, breaking down aggregates and creating a more "naked," and therefore more basic and reactive, carbanion. nih.govmt.com In the context of forming lithium N,N-bis(4-isopropylphenyl)amide, the addition of TMEDA would be expected to accelerate the deprotonation of the relatively acidic N-H bond of the diarylamine.
The effect of these additives on the lithiation of the diarylamine can be summarized as follows:
| Condition | Effect on Lithiation | Rationale |
|---|---|---|
| Non-polar solvent (e.g., Hexane) | Slow | Organolithium reagent is highly aggregated, low reactivity. |
| Ethereal solvent (e.g., THF) | Moderate to Fast | Solvent coordinates to Li⁺, breaking down aggregates and increasing reactivity. acs.org |
| Non-polar solvent + TMEDA | Very Fast | TMEDA strongly chelates Li⁺, leading to highly reactive, monomeric-like species. nih.govmt.com |
| Ethereal solvent + TMEDA | Very Fast | Synergistic effect of solvent and chelating agent maximizes reactivity. nih.gov |
Stoichiometric Control and Temperature Regimes for Enhanced Yield and Selectivity
The formation of Lithium N,N-Bis(4-isopropylphenyl)carbamate is conceptually achieved through a two-step process: first, the deprotonation of the precursor secondary amine, N,N-Bis(4-isopropylphenyl)amine, using a strong organolithium base, followed by the introduction of carbon dioxide. The control of stoichiometry and temperature at each stage is critical to maximize the yield of the desired carbamate and minimize the formation of byproducts.
The initial step is the formation of the lithium amide intermediate. This is an acid-base reaction where the N-H proton of the diarylamine is abstracted by a potent base, typically an alkyllithium reagent such as n-butyllithium (n-BuLi).
Reaction Scheme: (4-iPrC₆H₄)₂NH + n-BuLi → (4-iPrC₆H₄)₂NLi + C₄H₁₀
For this deprotonation to proceed to completion, at least one molar equivalent of the alkyllithium base relative to the diarylamine is required. In practice, a slight excess of the base (e.g., 1.05 to 1.2 equivalents) is often employed to ensure full conversion of the starting amine and to compensate for any base consumed by trace impurities such as water. The temperature for this step is typically kept low, often between 0 °C and -78 °C, to prevent potential side reactions, such as metallation of the aromatic rings (directed ortho-lithiation), which can be promoted at higher temperatures.
Once the lithium amide is formed, it is treated with carbon dioxide (CO₂) to form the target lithium carbamate.
Reaction Scheme: (4-iPrC₆H₄)₂NLi + CO₂ → (4-iPrC₆H₄)₂NCO₂Li
This step involves the nucleophilic attack of the lithium amide on the electrophilic carbon of the CO₂ molecule. A significant excess of carbon dioxide, often introduced as a gas bubbled through the solution or by pouring the reaction mixture over dry ice, is used to ensure the reaction goes to completion and to minimize side reactions of the highly reactive lithium amide.
Drawing from analogous syntheses, such as that of lithium N,N-diaryl dithiocarbamates, the stoichiometry of the reagents plays a crucial role. In these related preparations, two equivalents of a strong base like n-BuLi are used if the starting amine is in its hydrochloride salt form, while a large excess (e.g., 10 equivalents) of the electrophile (CS₂ in that case) is added to ensure high yield. The initial deprotonation is often conducted at 0 °C for a short period (e.g., 30 minutes) before the addition of the electrophile.
The following interactive table illustrates the hypothetical effect of varying stoichiometric ratios and temperature on the yield of a generic lithium diarylcarbamate synthesis, based on established chemical principles.
| Entry | Equivalents of n-BuLi | Deprotonation Temp (°C) | Equivalents of CO₂ | Carboxylation Temp (°C) | Hypothetical Yield (%) | Key Observation |
| 1 | 1.0 | -78 | 1.1 | -78 | 85 | Stoichiometric amounts can give good yields under optimal conditions. |
| 2 | 0.9 | -78 | 1.1 | -78 | <70 | Incomplete deprotonation leads to lower yield. |
| 3 | 1.2 | -78 | Large Excess | -78 | >95 | Slight excess of base and large excess of CO₂ maximizes conversion. |
| 4 | 1.2 | 25 | Large Excess | -78 | 75 | Higher deprotonation temperature may lead to side reactions like ortho-lithiation. |
| 5 | 1.2 | -78 | 1.0 | -78 | 80 | Insufficient CO₂ can result in unreacted lithium amide. |
Advanced Purification Techniques for Organolithium Carbamates
The purification of organolithium compounds, including lithium carbamates, requires techniques that account for their reactivity and solubility characteristics. Given their salt-like nature, these compounds are typically crystalline solids but can be sensitive to moisture and air. Advanced purification often relies on precipitation or recrystallization from appropriate solvent systems under an inert atmosphere.
Precipitation: A common and effective method for isolating lithium carbamates and their analogues is through precipitation. This technique exploits the solubility difference of the desired product in different solvents. For instance, a closely related procedure for isolating lithium N,N-diaryl dithiocarbamates involves conducting the reaction in a solvent in which the product is soluble, such as tetrahydrofuran (THF). Upon completion of the reaction, the crude product is precipitated by adding a non-polar solvent in which the lithium salt is insoluble, such as diethyl ether (Et₂O) or hexane (B92381). This causes the desired lithium salt to crash out of the solution, leaving many of the organic, non-polar impurities behind in the solvent mixture. The resulting solid can then be isolated by filtration, washed with the non-polar solvent to remove residual impurities, and dried under vacuum.
Recrystallization: For achieving higher purity, recrystallization is the preferred method. The key to successful recrystallization is the selection of a suitable solvent or solvent system. An ideal solvent would dissolve the lithium carbamate sparingly at room temperature but readily at an elevated temperature. The compound should have low solubility in the chosen solvent upon cooling to maximize recovery.
For organolithium salts, mixed solvent systems are often effective. A common approach involves dissolving the crude product in a minimal amount of a relatively polar aprotic solvent in which it is soluble (e.g., THF or dimethoxyethane). A less polar solvent in which the compound is insoluble (e.g., hexane, pentane (B18724), or toluene) is then added dropwise to the heated solution until turbidity (cloudiness) is observed. The solution is then allowed to cool slowly and undisturbed, promoting the formation of pure crystals.
The table below outlines potential solvent systems for the recrystallization of organolithium carbamates, based on general practices for purifying organometallic and polar organic compounds.
| Solvent System | Principle of Operation | Potential Advantages | Considerations |
| THF / Hexane | The compound is dissolved in hot THF, and hexane is added to induce crystallization upon cooling. | Good for many organolithium compounds. Volatile solvents are easily removed. | Requires strictly anhydrous and oxygen-free conditions. |
| Dichloromethane / Pentane | The compound is dissolved in dichloromethane, and pentane is added as the anti-solvent. | Can be effective for moderately polar compounds. | Potential for reactivity with highly basic organometallics. |
| Toluene (B28343) / Heptane | Dissolution in hot toluene followed by the addition of heptane. | Higher boiling points allow for a wider temperature range for crystallization. | Solvents are more difficult to remove completely. |
| Diethyl Ether / Hexane | The compound is dissolved in diethyl ether, and precipitation is induced with hexane. | Effective for compounds with good ether solubility. | Diethyl ether is extremely flammable and volatile. |
The choice of the optimal purification technique depends on the specific solubility properties of Lithium N,N-Bis(4-isopropylphenyl)carbamate and the nature of the impurities present in the crude reaction mixture. All manipulations should be carried out using Schlenk line or glovebox techniques to exclude air and moisture, which can readily decompose the organolithium product.
Advanced Structural Characterization and Aggregation Phenomena
Spectroscopic Analysis for Definitive Structural Assignment
Spectroscopic methods are indispensable for confirming the structure of lithium bis(4-isopropylphenyl)carbamate in solution, offering a window into its dynamic behavior and the interactions between the lithium ion and the carbamate (B1207046) ligand.
High-resolution NMR spectroscopy is a primary tool for characterizing the solution-state structure of this compound. A combination of ¹H, ¹³C, and ⁷Li NMR experiments provides a comprehensive picture of the molecule's framework and its aggregation state.
In ¹H and ¹³C NMR spectra, the signals corresponding to the bis(4-isopropylphenyl)amine (B1590893) moiety are expected to show distinct chemical shifts. The aromatic protons and carbons would exhibit characteristic patterns, while the isopropyl groups would show signals for the methine (CH) and methyl (CH₃) protons and carbons. Upon formation of the lithium carbamate, shifts in the electronic environment, particularly around the nitrogen and carbonyl groups, would be observable.
⁷Li NMR spectroscopy is particularly informative for probing the environment around the lithium cation. The chemical shift and the quadrupolar relaxation of the ⁷Li nucleus are sensitive to the coordination sphere and the degree of aggregation (e.g., monomer, dimer, or higher-order oligomer) in solution. researchgate.net In coordinating solvents like tetrahydrofuran (B95107) (THF), lithium carbamates can exist as solvated monomers or dimers, and ⁷Li NMR can help distinguish between these species.
| Nucleus | Structural Unit | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H | Aromatic (C₆H₄) | ~7.0-7.5 | Two distinct doublets expected for the AA'BB' system. |
| ¹H | Isopropyl (CH) | ~2.8-3.0 | Septet. |
| ¹H | Isopropyl (CH₃) | ~1.2-1.3 | Doublet. |
| ¹³C | Carbamate (C=O) | ~160-170 | Sensitive to lithium coordination. |
| ¹³C | Aromatic (ipso-C, C-H) | ~120-150 | Multiple signals corresponding to the different aromatic carbons. |
| ¹³C | Isopropyl (CH) | ~34 | - |
| ¹³C | Isopropyl (CH₃) | ~24 | - |
| ⁷Li | Li⁺ | ~0-2 | Highly dependent on solvent and aggregation state. |
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and analyzing the coordination of the lithium ion to the carbamate moiety. The most diagnostic vibrational mode is the carbonyl (C=O) stretching frequency.
In a free, non-coordinated carbamate, the C=O stretch appears at a higher wavenumber. Upon coordination of the carbonyl oxygen to the Lewis acidic lithium cation, electron density is withdrawn from the C=O bond, weakening it and causing a shift to a lower frequency (a red-shift) in the IR spectrum. bris.ac.ukacs.org This shift is a clear indicator of Li-O bond formation. In-situ IR spectroscopy can be particularly useful for monitoring the formation of lithium carbamate complexes in real-time. bris.ac.uknih.gov Other characteristic bands include C-N stretching, aromatic C=C stretching, and C-H vibrations of the isopropyl groups.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Significance |
|---|---|---|
| C=O Stretch (Coordinated) | 1620 - 1680 | Lower frequency compared to free carbamate indicates coordination to Li⁺. acs.org |
| Aromatic C=C Stretch | 1500 - 1600 | Confirms the presence of the phenyl rings. |
| C-N Stretch | 1250 - 1350 | Characteristic of the carbamate functional group. |
| Li-O Stretch | 400 - 600 | Direct evidence of the lithium-oxygen bond, often weak in IR but potentially observable in Raman. |
Mass spectrometry (MS) is employed to confirm the molecular weight of this compound and to investigate its tendency to form aggregates or adducts with solvent molecules. Techniques like Electrospray Ionization (ESI-MS) are suitable for analyzing such ionic species.
The mass spectrum would be expected to show a prominent ion corresponding to the monomeric unit [Li(O₂CN(C₆H₄-iPr)₂)₂]⁻ or its positive ion counterpart. Furthermore, peaks corresponding to higher mass-to-charge (m/z) ratios may indicate the presence of dimeric or trimeric aggregates in the gas phase. Fragmentation patterns observed in tandem MS (MS/MS) experiments can further corroborate the structure, with likely fragmentation pathways including the loss of isopropyl groups or carbon dioxide.
| Species | Formula | Expected m/z (for ⁷Li) |
|---|---|---|
| Monomer [M] | C₂₅H₂₈LiNO₂ | 393.23 |
| Dimer [2M+Li]⁺ | C₅₀H₅₆Li₃N₂O₄⁺ | 793.46 |
| Fragment [M - C₃H₇] | C₂₂H₂₁LiNO₂ | 350.17 |
Solid-State Structural Elucidation: X-ray Crystallography of Lithium N,N-Bis(4-isopropylphenyl)carbamate and Its Adducts
Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.
The crystal structure of this compound or its adducts would reveal the precise coordination geometry around the lithium ion. Lithium typically adopts a four-coordinate, tetrahedral geometry. nih.govnih.gov In the case of this carbamate, the lithium center is expected to be chelated by the carbamate ligand through the carbonyl oxygen and potentially the nitrogen atom.
However, it is more common for the lithium ion to be coordinated by the two oxygen atoms of a bridging carbamate ligand or by one oxygen from each of two different carbamate ligands, leading to the formation of dimers or polymeric chains. The remaining coordination sites on the lithium atom are typically occupied by solvent molecules, such as THF or diethyl ether, if the crystals are grown from these solvents. researchgate.net Analysis of Li-O and Li-N bond distances provides insight into the strength of these interactions, with typical Li-O bond lengths falling in the range of 1.90 to 2.10 Å. nih.govmdpi.com
| Parameter | Typical Value | Reference Compound Type |
|---|---|---|
| Coordination Number | 4 | Organolithium complexes, Lithium phosphate esters nih.gov |
| Geometry | Distorted Tetrahedral | Lithium sulfonates, Lithium imides nih.govmdpi.com |
| Li-O Bond Length (Å) | 1.90 - 2.10 | Lithium phosphate esters, Lithium imides nih.govmdpi.com |
| Li-N Bond Length (Å) | 2.00 - 2.20 | Amine-ligated organolithiums |
Beyond the immediate coordination sphere of the lithium ion, X-ray crystallography elucidates how the individual molecular units pack to form a crystalline lattice. This packing is governed by a combination of coordinative bonds and weaker intermolecular forces, leading to a specific supramolecular assembly.
Examination of Polymorphism and Crystallographic Motifs
No studies detailing the polymorphism or specific crystallographic motifs of this compound are currently available in the scientific literature.
Solution-State Aggregation Studies
There are no published studies utilizing cryoscopy or DOSY NMR to investigate the self-association behavior of this compound in solution.
Specific research on how ethereal solvents or chelating ligands affect the aggregation state of this compound has not been reported.
Reactivity Profiles and Mechanistic Investigations of Lithium N,n Bis 4 Isopropylphenyl Carbamate
Basicity and Proton-Abstraction Reactions
Lithium N,N-Bis(4-isopropylphenyl)carbamate is anticipated to be a strong, sterically hindered, non-nucleophilic base. Its reactivity in proton-abstraction reactions is a cornerstone of its synthetic utility.
Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to guide the deprotonation of an aromatic ring at the position ortho to the DMG. nih.govwikipedia.org The carbamate (B1207046) functional group, particularly the O-carbamate, is recognized as one of the most powerful DMGs in organic synthesis. nih.govuwindsor.ca This is attributed to the ability of the carbonyl oxygen and the nitrogen lone pair to chelate the lithium cation of an organolithium base, thereby positioning the base for selective proton abstraction at the adjacent ortho- position. baranlab.org This process, known as a complex-induced proximity effect (CIPE), leads to the formation of a thermodynamically and kinetically favored ortho-lithiated intermediate. baranlab.org
The general mechanism involves the coordination of the organolithium reagent to the carbamate group, followed by deprotonation of the nearest ortho-proton to form an aryllithium species. nih.gov This intermediate can then be trapped with various electrophiles to introduce a wide range of substituents with high regioselectivity. nih.gov
For an aromatic substrate bearing a N,N-Bis(4-isopropylphenyl)carbamate group, treatment with a strong lithium base like n-butyllithium or sec-butyllithium (B1581126) in an ethereal solvent such as tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) is expected to result in highly regioselective ortho-lithiation. The bulky 4-isopropylphenyl groups on the nitrogen atom are likely to influence the conformation of the carbamate and may play a role in the stability and reactivity of the resulting lithiated intermediate.
The high regioselectivity of the DoM reaction with carbamate directing groups makes it a superior alternative to traditional electrophilic aromatic substitution, which often yields a mixture of ortho- and para-isomers. wikipedia.org
Table 1: Expected Regioselectivity in Directed Ortho-Metalation of a Substituted Aromatic Carbamate
| Substrate (Ar-OCON(4-iPrC₆H₄)₂) | Electrophile (E+) | Expected Major Product (2-E-Ar-OCON(4-iPrC₆H₄)₂) | Expected Yield (%) |
| Phenyl N,N-Bis(4-isopropylphenyl)carbamate | D₂O | 2-Deuterio-phenyl N,N-Bis(4-isopropylphenyl)carbamate | >95 |
| Phenyl N,N-Bis(4-isopropylphenyl)carbamate | (CH₃)₃SiCl | 2-(Trimethylsilyl)phenyl N,N-Bis(4-isopropylphenyl)carbamate | ~90 |
| Phenyl N,N-Bis(4-isopropylphenyl)carbamate | I₂ | 2-Iodophenyl N,N-Bis(4-isopropylphenyl)carbamate | ~85 |
| 4-Methoxyphenyl N,N-Bis(4-isopropylphenyl)carbamate | CH₃CHO | 2-(1-Hydroxyethyl)-4-methoxyphenyl N,N-Bis(4-isopropylphenyl)carbamate | ~80 |
Note: The data in this table is illustrative and based on the typical outcomes of DoM reactions with similar aryl O-carbamates. Specific experimental results for Lithium N,N-Bis(4-isopropylphenyl)carbamate are not available in the searched literature.
Lithium amides are widely used as strong, non-nucleophilic bases for the deprotonation of carbonyl compounds to form enolates. nih.gov Lithium diisopropylamide (LDA) is a classic example of such a reagent. nih.gov Given its structural similarity to LDA, with bulky aromatic substituents on the nitrogen, Lithium N,N-Bis(4-isopropylphenyl)carbamate is expected to function as an effective base for enolate generation.
The formation of an enolate requires a base that is strong enough to abstract an α-proton from the carbonyl compound but is too sterically hindered to act as a nucleophile and add to the carbonyl group. nih.gov The pKa of the conjugate acid of Lithium N,N-Bis(4-isopropylphenyl)carbamate is expected to be high, comparable to that of other secondary amines used to prepare lithium amide bases (pKa > 35), making it thermodynamically capable of deprotonating ketones, esters, and other carbonyl compounds.
The reaction is typically carried out in an aprotic polar solvent like THF at low temperatures to ensure complete and irreversible enolate formation. The resulting lithium enolate can then be reacted with various electrophiles, such as alkyl halides or other carbonyl compounds, in subsequent steps.
Table 2: Expected Efficiency of Enolate Formation using Lithium N,N-Bis(4-isopropylphenyl)carbamate
| Carbonyl Substrate | Product after Trapping with CH₃I | Expected Yield (%) |
| Cyclohexanone | 2-Methylcyclohexanone | >95 |
| Acetophenone | Propiophenone | ~90 |
| Methyl acetate | Methyl propanoate | ~85 |
Note: This table presents hypothetical data based on the known reactivity of strong, non-nucleophilic lithium amide bases in enolate formation. Specific experimental data for Lithium N,N-Bis(4-isopropylphenyl)carbamate was not found in the reviewed literature.
Nucleophilic Addition Reactions
The aryllithium species generated from the Directed Ortho-Metalation of an aryl N,N-Bis(4-isopropylphenyl)carbamate is a potent nucleophile. This nucleophilicity can be harnessed in a variety of carbon-carbon bond-forming reactions.
Organolithium reagents readily add to the electrophilic carbon atom of unsaturated functional groups like carbonyls, imines, and nitriles. The ortho-lithiated aryl carbamate is expected to follow this reactivity pattern, providing a route to more complex functionalized aromatic compounds.
Addition to Carbonyl Compounds: The reaction with aldehydes and ketones would yield secondary and tertiary benzylic alcohols, respectively.
Addition to Imines: Nucleophilic addition to imines would lead to the formation of α-branched amines. wiley-vch.de
Addition to Nitriles: Reaction with nitriles, followed by hydrolysis, would produce ketones.
These reactions are typically performed by adding the electrophile to the solution of the pre-formed aryllithium reagent at low temperatures.
Table 3: Illustrative Nucleophilic Addition Reactions of ortho-Lithiated Phenyl N,N-Bis(4-isopropylphenyl)carbamate
| Electrophile | Initial Adduct | Final Product after Workup | Expected Yield (%) |
| Benzaldehyde | Lithium alkoxide | 2-(Hydroxy(phenyl)methyl)phenyl N,N-Bis(4-isopropylphenyl)carbamate | ~85 |
| Acetone | Lithium alkoxide | 2-(2-Hydroxypropan-2-yl)phenyl N,N-Bis(4-isopropylphenyl)carbamate | ~80 |
| N-Benzylidenemethylamine | Lithium amide | 2-(1-(Methylamino)-1-phenylethyl)phenyl N,N-Bis(4-isopropylphenyl)carbamate | ~75 |
| Benzonitrile | Lithium imine | 2-Benzoylphenyl N,N-Bis(4-isopropylphenyl)carbamate | ~70 |
Note: The yields in this table are hypothetical and represent typical outcomes for nucleophilic additions of aryllithium reagents. Specific data for the ortho-lithiated derivative of Phenyl N,N-Bis(4-isopropylphenyl)carbamate is not available.
Carbolithiation is the nucleophilic addition of an organolithium reagent across a carbon-carbon double or triple bond. nih.gov This reaction forms a new carbon-carbon bond and a new organolithium species, which can be further functionalized by trapping with an electrophile.
The ortho-lithiated aryl N,N-Bis(4-isopropylphenyl)carbamate, being a reactive aryllithium, could potentially undergo carbolithiation with activated olefins (e.g., styrenes, conjugated dienes) or acetylenes. The regioselectivity and stereoselectivity of such reactions would depend on the specific substrate and reaction conditions. This reaction pathway offers a powerful method for the construction of complex molecular scaffolds.
Transmetalation Reactions for Heteroatom-Carbon Bond Formation
Organolithium compounds can undergo transmetalation with a variety of metal salts to generate new organometallic reagents with different reactivity profiles. This is a common strategy in modern organic synthesis, particularly for cross-coupling reactions.
The ortho-lithiated species derived from an aryl N,N-Bis(4-isopropylphenyl)carbamate could be transmetalated to other metals, such as copper, zinc, boron, or tin. These new organometallic reagents could then participate in a range of carbon-heteroatom bond-forming reactions. For example:
Transmetalation to Copper: The resulting organocuprate could be used in reactions like the Ullmann condensation to form C-O, C-N, and C-S bonds.
Transmetalation to Boron: Quenching the aryllithium with a trialkyl borate (B1201080) would yield a boronic ester, a key intermediate for Suzuki-Miyaura cross-coupling reactions.
Transmetalation to Zinc or Tin: The corresponding organozinc or organotin reagents could be used in Negishi or Stille cross-coupling reactions, respectively.
This two-step sequence of DoM followed by transmetalation and cross-coupling would provide a versatile and highly regioselective method for the synthesis of polysubstituted aromatic compounds with various heteroatom-containing functional groups.
Formation of Organoboron, Organosilicon, and Organotin Derivatives
Lithiated carbamates are potent nucleophiles capable of reacting with a variety of electrophiles to form new carbon-heteroatom bonds. The reaction of an α-lithiated carbamate, generated from the corresponding O-alkyl or O-aryl N,N-bis(4-isopropylphenyl)carbamate, with organoboron, organosilicon, and organotin electrophiles provides a direct route to functionalized derivatives.
The borylation of α-lithiated carbamates, a key step in the stereoselective homologation of organoboron compounds, proceeds via the addition of the carbanion to a boronic ester. bris.ac.uk This process involves the formation of a boronate complex, which can then undergo a 1,2-metalate rearrangement. bris.ac.uk The reaction of lithiated N,N-bis(4-isopropylphenyl)carbamate with boronic esters like pinacol (B44631) boronic esters is expected to proceed efficiently, facilitated by the coordination of the lithium ion to an oxygen atom of the diol ligand prior to the boron-lithium exchange. researchgate.net
Similarly, the formation of organosilicon and organotin derivatives is achieved by quenching the lithiated carbamate with appropriate halide electrophiles, such as trialkylsilyl chlorides (R₃SiCl) or trialkyltin chlorides (R₃SnCl). Computational studies on analogous benzylic lithiated carbamates have shown that electrophiles like Me₃SiCl and R₃SnCl react with a high degree of inversion of configuration, suggesting a direct nucleophilic attack on the heteroatom. longdom.orgcuny.edu
The table below summarizes the expected reactions for the formation of these derivatives.
| Electrophile Family | Specific Electrophile | Expected Product Structure |
| Organoboron | Isopropyl pinacol boronate | α-Boryl-N,N-bis(4-isopropylphenyl)carbamate |
| Organosilicon | Trimethylsilyl chloride (TMSCl) | α-Silyl-N,N-bis(4-isopropylphenyl)carbamate |
| Organotin | Tributyltin chloride (Bu₃SnCl) | α-Stannyl-N,N-bis(4-isopropylphenyl)carbamate |
Utility as a Precursor in Cross-Coupling Reactions
Lithium carbamates and their parent O-aryl carbamate esters are valuable precursors in transition metal-catalyzed cross-coupling reactions. O-aryl N,N-bis(4-isopropylphenyl)carbamate can serve as a robust alternative to aryl halides or triflates in Suzuki-Miyaura reactions. The inertness of the aryl carbon-oxygen bond in carbamates can be overcome using nickel catalysts, such as NiCl₂(PCy₃)₂, to furnish biaryl compounds in good yields. nih.gov This methodology is tolerant of both electron-donating and electron-withdrawing groups. nih.gov
Furthermore, ortho-lithiated O-aryl N,N-bis(4-isopropylphenyl)carbamates can be considered as organolithium precursors for direct cross-coupling. While the high reactivity of organolithium reagents often leads to poor selectivity, recent advancements have enabled their direct use with palladium catalysts. organic-chemistry.orgchemistryviews.org Protocols using catalysts like Pd-PEPPSI-IPent or systems generated from Pd₂(dba)₃/XPhos allow for the efficient coupling of organolithium species with aryl chlorides and bromides under mild conditions, minimizing side reactions. organic-chemistry.orgunimi.it This approach provides a direct route to functionalized biaryl structures from the lithiated carbamate intermediate.
Anionic Rearrangements and Cyclization Reactions Promoted by the Carbamate Ligand
The carbamate functional group is well-known for promoting anionic rearrangements, most notably the anionic ortho-Fries rearrangement. wikipedia.org This reaction involves the directed ortho-metalation of an O-aryl carbamate, followed by an intramolecular 1,3-O→C carbamoyl (B1232498) migration upon warming, to yield a functionalized salicylamide. unito.it For an O-aryl N,N-bis(4-isopropylphenyl)carbamate, treatment with a strong lithium amide base like lithium diisopropylamide (LDA) or s-butyllithium/TMEDA at low temperatures would generate the ortho-lithiated species. organic-chemistry.org Allowing this intermediate to warm would induce the rearrangement, affording the corresponding 2-hydroxy-N,N-bis(4-isopropylphenyl)benzamide. The bulky N,N-bis(4-isopropylphenyl) group is expected to influence the rate and efficiency of this migration.
Beyond the classic 1,3-shift, carbamate ligands can facilitate other intramolecular transformations. When the carbamate bears an N-aryl substituent, deprotonation at a position alpha to the oxygen can lead to an intramolecular SₙAr reaction, where the N-aryl group migrates to the carbanionic center. nih.gov Additionally, lithiated O-aryl carbamates can participate in cyclization reactions when suitable functionality is present. For instance, after an initial ortho-alkynylation, a subsequent hydrolysis-cyclization sequence can yield functionalized benzo[b]furans. mdpi.com
Mechanistic Pathways of Key Transformations
Elucidation of Reaction Mechanisms through Isotopic Labeling and Kinetic Studies
The mechanisms of reactions involving lithium carbamates, such as the anionic Fries rearrangement, are complex and often involve aggregated species. nih.gov Isotopic labeling is a powerful tool for tracking bond-forming and bond-breaking events. For instance, using ¹³C-labeled carbonyl groups in the carbamate moiety would allow for the unambiguous tracking of the carbamoyl group during rearrangement, confirming the intramolecular nature of the acyl transfer. Similarly, deuterium (B1214612) labeling on the aromatic ring can be used to determine kinetic isotope effects, providing insight into the rate-determining step, whether it be the initial deprotonation or the subsequent migration. nih.gov
Kinetic studies are crucial for understanding the influence of reactants, solvents, and temperature on reaction rates. For the anionic Fries rearrangement, the rate-limiting step can shift depending on the substrate's steric and electronic properties. wpmucdn.com By monitoring the disappearance of the starting material and the appearance of intermediates and products over time (e.g., via in situ IR or NMR spectroscopy), a detailed kinetic profile can be established. researchgate.netnih.gov Such studies on related systems have revealed that the rearrangement can proceed through monomeric, dimeric, or even trimeric aggregated transition states, depending on the solvent and the presence of other lithium species. nih.gov A detailed kinetic analysis of the rearrangement of O-aryl N,N-bis(4-isopropylphenyl)carbamate would elucidate the specific aggregation state involved and the influence of the bulky N-aryl groups on the reaction pathway. mdpi.comnih.gov
Transition State Analysis and Reaction Rate Determination
Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights into the energetic profiles of reaction pathways. researchgate.net For reactions involving lithium N,N-bis(4-isopropylphenyl)carbamate, DFT calculations can be used to model the structures of intermediates and transition states. longdom.orgcuny.edu In the context of the anionic Fries rearrangement, transition state analysis can help to differentiate between various proposed mechanisms and rationalize observed regioselectivities. nih.gov Calculations can predict the activation energies for the carbamoyl migration, providing a theoretical basis for the experimentally observed reaction rates. researchgate.net
The rate of a reaction is determined by the height of the energy barrier of its rate-limiting transition state. chemrxiv.org For the transformations discussed, reaction rates can be experimentally determined by monitoring concentration changes over time. scispace.com The data below illustrates a hypothetical kinetic experiment for the anionic Fries rearrangement, from which the rate constant (k) can be derived.
| Time (min) | [Carbamate] (M) | ln[Carbamate] |
| 0 | 0.100 | -2.303 |
| 10 | 0.082 | -2.501 |
| 20 | 0.067 | -2.703 |
| 30 | 0.055 | -2.900 |
| 40 | 0.045 | -3.101 |
This interactive table presents hypothetical data for a first-order reaction. Plotting ln[Carbamate] versus time would yield a straight line with a slope equal to -k.
By performing such kinetic experiments at different temperatures, the activation energy (Ea) for the reaction can be determined using the Arrhenius equation. This experimental data, combined with computational transition state analysis, provides a comprehensive understanding of the mechanistic pathways governing the reactivity of Lithium N,N-Bis(4-isopropylphenyl)carbamate. nih.govscispace.com
Applications in Catalysis and Polymerization Chemistry
Initiation of Controlled Polymerization Processes
While many lithium-based reagents are utilized as initiators for controlled polymerization, no specific data exists for Lithium Bis(4-isopropylphenyl)carbamate. Generally, lithium amides can initiate polymerization by acting as a strong base or nucleophile.
Anionic Ring-Opening Polymerization (ROP) of Cyclic Monomers (e.g., lactides, N-carboxyanhydrides)
Lithium compounds, such as lithium amides and alkoxides, are known to be effective initiators for the anionic ring-opening polymerization (ROP) of cyclic monomers like lactides and N-carboxyanhydrides (NCAs). For instance, lithium hexamethyldisilazide (LiHMDS) has been shown to initiate extremely rapid NCA polymerization. researchgate.net The mechanism typically involves the nucleophilic attack of the amide anion on the carbonyl group of the cyclic monomer, leading to ring opening and the formation of a propagating species. However, no studies detailing the use of this compound for the ROP of lactides or NCAs have been found.
Investigation of Stereocontrol and Molecular Weight Distribution in Polymerization
The control over stereochemistry and molecular weight distribution in polymerization is a critical aspect of catalyst design. The structure of the lithium initiator, including the nature of its ligands, can significantly influence the stereoselectivity of the polymerization and the dispersity of the resulting polymers. nih.govnih.gov For example, certain lithium diamino-bis(phenolate) complexes have demonstrated good activity for the controlled ROP of rac-lactide, yielding polylactide with low dispersities. nih.gov Without experimental data for this compound, its effectiveness in controlling these polymer characteristics remains unknown.
Synthesis of Block Copolymers and Complex Polymer Architectures
Anionic polymerization initiated by lithium reagents is a powerful method for the synthesis of well-defined block copolymers. harth-research-group.orgmdpi.com This is typically achieved through the sequential addition of different monomers to a living polymer chain. The ability of an initiator to create a stable, living propagating chain is crucial for this process. While various organolithium compounds are used for this purpose, there is no available research demonstrating the use of this compound as an initiator for synthesizing block copolymers or other complex polymer architectures. researchgate.net
Role as a Stoichiometric Reagent or Catalyst in Organic Synthesis
Lithium amides and related compounds are versatile reagents in organic synthesis, often used as strong, non-nucleophilic bases. Their potential as catalysts or stoichiometric reagents in bond-forming reactions is an area of active research.
Enabling Novel Carbon-Carbon and Carbon-Heteroatom Bond Formations
Lithium reagents are fundamental to the formation of carbon-carbon bonds, often through the generation of organolithium species that then react with electrophiles. nih.govnih.gov Directed ortho-lithiation, using directing groups like carbamates, is a powerful strategy for C-C bond formation. However, this typically involves deprotonation by a strong lithium base (like n-BuLi or s-BuLi) on a substrate containing a carbamate (B1207046), rather than using a lithium carbamate salt as the primary reagent. There are no documented examples of this compound being used to enable novel carbon-carbon or carbon-heteroatom bond formations.
Influence on Regioselectivity and Stereoselectivity in Synthetic Transformations
The structure of a lithium reagent, including its cation and associated ligands, can influence the regioselectivity and stereoselectivity of a reaction by coordinating to substrates and directing the approach of other reagents. This is often observed in reactions involving chiral lithium amides. No information is available regarding the influence of this compound on the selectivity of any synthetic transformations.
No Publicly Available Research on the Catalytic Applications of this compound
Despite a thorough review of scientific literature and chemical databases, no research has been identified detailing the use of this compound in the development of catalytic systems or in the field of polymerization chemistry.
As a result, there are no detailed research findings, data tables, or established applications to report for this specific compound within the requested context of catalysis and polymerization. The scientific community has not published any studies that explore the potential of Lithium N,N-Bis(4-isopropylphenyl)carbamate as a catalyst, initiator, or component of a catalytic system for any chemical transformation.
Therefore, it is not possible to provide the requested article structured around its applications in catalysis and polymerization chemistry.
Computational and Theoretical Investigations
Quantum Chemical Calculations for Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure, geometry, and energetic properties of lithium carbamates. longdom.org These calculations provide fundamental insights into the nature of the carbon-lithium bond, the influence of substituents, and the role of solvent molecules in stabilizing these reactive intermediates.
Lithium carbamates, like many organolithium compounds, are known to exist as aggregates in solution. The degree of aggregation is a critical factor influencing their reactivity, and it is highly dependent on the solvent medium. longdom.org Computational studies have been employed to determine the energetics of aggregation and solvation, providing a quantitative understanding of the stability of monomers, dimers, and higher-order aggregates in the gas phase and in the presence of coordinating solvents like diethyl ether and tetrahydrofuran (B95107) (THF). longdom.orgcuny.edu
For instance, calculations on model lithium carbamates such as LiCH₂OCON(CH₃)₂ and lithium phenyl carbamate (B1207046) reveal that in the gas phase, which can approximate non-polar solvent conditions, higher aggregates are often favored. longdom.org However, in coordinating ethereal solvents, there is a delicate balance between the energy gained from aggregation and the energy penalty of desolvation. longdom.org The sterically hindered lithium phenyl carbamate, for example, is calculated to predominantly exist as a solvated monomer in THF solution. longdom.org
Table 1: Calculated Aggregation Energies of Model Lithium Carbamates in the Gas Phase
| Reaction | ΔE (kcal/mol) for LiCH₂OCON(CH₃)₂ | ΔE (kcal/mol) for LiCHPhOCON(CH₃)₂ |
| 2 Monomers → Dimer | -2.5 | -15.2 |
| 4 Monomers → Tetramer | -35.1 | -10.5 |
This table presents calculated aggregation energies for model lithium carbamate systems, demonstrating the influence of the organic substituent on the favorability of dimer versus tetramer formation in the gas phase. Data sourced from computational studies on related lithium carbamates. longdom.org
The solvation process itself has been modeled by explicitly including solvent molecules in the calculations. Studies have shown that THF, being a stronger coordinating solvent than diethyl ether, can significantly impact the conformation and aggregation state of lithium carbamates. longdom.org The calculated solvation energies indicate a strong preference for the coordination of solvent molecules to the lithium center, which can disrupt the internal coordination within the carbamate aggregates. longdom.orgcuny.edu
Quantum chemical calculations are powerful in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. nih.gov For lithium carbamates, this has been applied to understand their nucleophilic substitution reactions. The stereochemical outcome of these reactions, which can proceed with either retention or inversion of configuration, is a key aspect that can be rationalized through computational modeling. longdom.org
DFT calculations have been used to investigate intramolecular aryl migrations in carbamate-stabilized organolithium compounds. nih.gov These studies predict that the reaction proceeds via an intramolecular SNAr reaction. The calculations show that the solvated lithium cation moves from the carbanionic center, which frees the lone pair of electrons for a nucleophilic attack on the aromatic ring. nih.gov The transition state with the lowest energy is found when the lithium cation is coordinated to the carbamate oxygen, which ultimately leads to an inversion of configuration at the carbon center. nih.gov
Table 2: Calculated Relative Energies of Gas Phase Isomers and Conformations of a Model Lithium Carbamate Dimer
| Isomer/Conformation | Relative Energy (kcal/mol) |
| Isomer 1, Conformation 1 | 0.0 |
| Isomer 1, Conformation 2 | +5.8 |
| Isomer 1, Conformation 3 | +3.2 |
| Isomer 2, Conformation 1 | +12.1 |
| Isomer 2, Conformation 2 | +18.5 |
| Isomer 2, Conformation 3 | +15.3 |
This table illustrates the relative energies of different possible structures for a model lithium carbamate dimer in the gas phase, as determined by quantum chemical calculations. Such data is crucial for understanding the predominant species in solution and their potential reactivity. Data sourced from computational studies on related lithium carbamates. cuny.edu
Molecular Dynamics Simulations for Dynamic Behavior and Ligand Exchange
Structure-Reactivity Correlations Derived from Computational Models
A significant outcome of computational investigations is the establishment of structure-reactivity correlations. By systematically varying the structure of the lithium carbamate and calculating its properties and reaction energetics, it is possible to derive relationships between molecular features and chemical reactivity.
For instance, computational studies on various lithium carbamates have shown that the degree of aggregation is highly sensitive to steric hindrance. longdom.org Bulkier substituents on the carbamate nitrogen or at the carbon bearing the lithium atom tend to favor the formation of lower-order aggregates, such as monomers or dimers, which are generally more reactive than larger aggregates. longdom.org
Furthermore, the calculated charge distribution within the lithium carbamate can be correlated with its nucleophilicity. A higher negative charge density on the carbanionic carbon would suggest a more potent nucleophile. The nature of the solvent also plays a critical role, as demonstrated by computational models. Solvents that can effectively solvate the lithium cation and break up aggregates will generally lead to an increase in reactivity. longdom.org These qualitative and quantitative relationships derived from computational models are invaluable for predicting the behavior of new lithium carbamate reagents and for designing more efficient and selective synthetic methodologies.
Future Perspectives and Emerging Research Directions
Integration into Automated Synthesis and Flow Chemistry Protocols
The integration of highly reactive organometallic reagents, such as organolithiums, into automated synthesis and flow chemistry platforms represents a significant area of growth. researchgate.netucc.ie Flow chemistry, in particular, offers numerous advantages for handling sensitive and reactive compounds like lithium bis(4-isopropylphenyl)carbamate. acs.orgthieme-connect.de
Key advantages of flow chemistry for organolithium compounds include:
Enhanced Safety: The small reaction volumes in microreactors mitigate the risks associated with highly exothermic reactions. researchgate.net
Precise Temperature Control: The high surface-area-to-volume ratio allows for rapid and efficient heat dissipation. ucc.ie
Improved Reaction Efficiency: Rapid mixing and precise control over residence times can lead to higher yields and selectivities.
A continuous flow process has been successfully developed for the synthesis of other carbamates, for instance, through a Curtius rearrangement. nih.gov This demonstrates the feasibility of incorporating carbamate (B1207046) synthesis into telescoped flow processes, which streamline multi-step syntheses by eliminating the need for isolating intermediates. nih.gov Future research will likely focus on developing robust flow protocols for the in situ generation and immediate use of lithium carbamates, including this compound, thereby expanding their utility in multi-step automated synthesis.
| Parameter | Batch Chemistry | Flow Chemistry | Advantages of Flow Chemistry |
|---|---|---|---|
| Reaction Scale | Milligrams to Kilograms | Microliters to Liters/hour | Scalability and safety |
| Temperature Control | Difficult to control, hotspots | Precise and uniform | Improved selectivity and safety |
| Mixing | Diffusion-controlled | Rapid and efficient | Faster reactions, higher yields |
| Safety | Risk of thermal runaway | Minimized risk | Safer handling of reactive species |
| Reagent Handling | Manual addition | Automated pumping | Reproducibility and automation |
Application of Green Chemistry Principles in Synthesis and Utilization
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For carbamates, a major focus is the replacement of hazardous reagents like phosgene (B1210022). rsc.orgpsu.edu Research into greener synthetic routes for compounds like this compound is an active area of investigation.
Promising green approaches to carbamate synthesis include:
From Carbon Dioxide, Amines, and Alcohols: This method utilizes CO2 as a renewable and non-toxic C1 feedstock. rsc.orgpsu.eduresearchgate.net Basic catalysts can facilitate the conversion of amines and alcohols to carbamates under mild conditions. rsc.org
From Ureas and Organic Carbonates: This approach boasts 100% atom economy, where all atoms from the reactants are incorporated into the final product. tandfonline.comtandfonline.com Heterogeneous catalysts, such as La₂O₃/SiO₂, have shown efficacy in this solvent-free reaction. tandfonline.com
The application of these principles to the synthesis of this compound would involve the initial green synthesis of bis(4-isopropylphenyl)amine (B1590893) or its corresponding carbamic acid, followed by lithiation. The use of greener solvents and energy-efficient reaction conditions are also key considerations.
| Green Synthesis Method | Reactants | Key Advantages | Catalyst/Conditions |
|---|---|---|---|
| Direct Carboxylation | Amine, CO₂, Alcohol | Utilizes renewable feedstock, avoids phosgene | Basic catalysts, mild pressure |
| Metathesis Reaction | Urea, Organic Carbonate | 100% atom economy, solvent-free | La₂O₃/SiO₂, heating |
| Three-Component Coupling | Amine, CO₂, Halide | Mild conditions, short reaction times | Cesium carbonate, TBAI |
Potential for Chiral Derivatization and Asymmetric Synthesis Approaches
Chiral lithium amides are well-established as powerful reagents in asymmetric synthesis, particularly for the enantioselective deprotonation of prochiral ketones. iupac.orgnih.govacs.orgrsc.org Given the structural similarity between lithium amides and lithium carbamates, there is significant potential to develop chiral versions of this compound for use in asymmetric transformations.
This could be achieved by:
Introducing Chirality to the Phenyl Rings: The isopropylphenyl groups could be replaced with chiral substituents, creating a C₂-symmetric chiral environment around the lithium center.
Utilizing a Chiral Amine Precursor: If one of the 4-isopropylphenyl groups were replaced with a chiral group, a chiral lithium carbamate could be synthesized.
Such chiral lithium carbamates could potentially be used in a variety of asymmetric reactions, including:
Asymmetric Deprotonation: Similar to chiral lithium amides, they could be used to desymmetrize prochiral molecules. psu.edu
Asymmetric Carbamoylation: The transfer of the carbamoyl (B1232498) group to a prochiral nucleophile could proceed with high enantioselectivity.
1,2-Carbamoyl Rearrangement: The asymmetric rearrangement of lithiated chiral carbamates can produce α-hydroxy amides with excellent diastereoselectivity. nih.gov
The synthesis of axially chiral carbamates has also been achieved using copper-catalyzed asymmetric reactions with CO₂. rsc.orgrsc.org This opens another avenue for creating chiral carbamate-based reagents and products.
| Chiral Lithium Amide Application | Potential Chiral Lithium Carbamate Analogue | Outcome |
|---|---|---|
| Enantioselective deprotonation of ketones | Asymmetric deprotonation of prochiral substrates | Enantiomerically enriched products |
| Asymmetric rearrangement of epoxides | Catalytic asymmetric carbamoylation | Chiral carbamates |
| Asymmetric alkylation | Diastereoselective addition to carbonyls | Chiral alcohols |
Exploration of Novel Coordination Architectures and Multimetallic Systems
The coordination chemistry of lithium compounds is known for its complexity, often involving the formation of aggregates and mixed oligomers. wikipedia.org Lithium carbamates are versatile ligands that can adopt various coordination modes, including monodentate, chelating, and bridging structures. nih.gov This versatility suggests that this compound could form a range of interesting coordination complexes.
Future research in this area could explore:
Aggregation States: Computational studies on simpler lithium carbamates have investigated their tendency to form dimers, tetramers, and other aggregates. cuny.edu Similar studies on the sterically demanding this compound could reveal its preferred aggregation state in different solvents.
Mixed-Metal Complexes: The reaction of lithium carbamates with other metal salts could lead to the formation of heterobimetallic or multimetallic complexes. lboro.ac.ukacs.org These systems can exhibit unique catalytic activities arising from the synergistic effects of the different metal centers. The small size and high charge density of the lithium cation often result in a coordination number of four. libretexts.org
Coordination Polymers and Frameworks: The ability of carbamates to act as bridging ligands could be exploited to construct coordination polymers or metal-organic frameworks (MOFs). rsc.org These materials could have applications in areas such as gas storage, separation, and catalysis.
The study of such systems would provide fundamental insights into the structure and bonding of organolithium compounds and could lead to the development of new catalysts and materials with novel properties.
Q & A
Q. What are the common synthetic routes for Lithium Bis(4-isopropylphenyl)carbamate, and how can reaction conditions be optimized?
this compound can be synthesized via nucleophilic substitution or carbamate transesterification. A key method involves reacting 4-isopropylphenol with phosgene or chloroformate derivatives to form the intermediate carbamate, followed by lithiation. For optimization, control of temperature (e.g., maintaining −78°C for lithiation) and solvent polarity (e.g., THF or ethers) is critical to prevent side reactions. The use of inert atmospheres (argon/nitrogen) and slow reagent addition minimizes decomposition .
Q. What analytical techniques are recommended for characterizing this compound?
- X-ray crystallography : For structural elucidation, SHELX programs (e.g., SHELXL for refinement) are widely used to resolve bond angles and stereochemistry .
- NMR spectroscopy : and NMR in deuterated solvents (e.g., DMSO-d) identify proton environments and carbamate linkage integrity.
- Mass spectrometry (HRMS) : Electrospray ionization (ESI) or MALDI-TOF confirms molecular weight and lithium adduct formation.
Q. How does the choice of leaving group influence carbamate synthesis efficiency?
Leaving groups (e.g., tosylates, acetates, carbamates) impact reaction rates and yields. Poorer leaving groups (e.g., carbamates) favor slower, more controlled reactions, reducing byproducts. For example, propargyl carbamates yield higher enantiomeric purity (51% ee) compared to tosylates (9% ee) in cuprate-mediated substitutions .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during the synthesis of chiral derivatives?
Enantiomeric control requires:
- Chiral auxiliaries : Use resolved alcohols (e.g., (S)-1-heptyn-3-ol) to prepare carbamate precursors.
- Cuprate selection : Less reactive mixed cuprates (e.g., lithium thiophenoxy(n-butyl)cuprate) enhance enantioselectivity (82% ee) but may reduce yield.
- Temperature gradients : Stepwise warming from −78°C to room temperature stabilizes intermediates .
Q. What experimental strategies resolve contradictions in reaction mechanism studies?
Contradictory data (e.g., competing SN1/SN2 pathways) can be addressed via:
- Kinetic isotope effects (KIE) : Compare to distinguish concerted vs. stepwise mechanisms.
- Stereochemical tracking : Use chiral carbamates to monitor inversion/retention configurations.
- Computational modeling : DFT calculations (e.g., Gaussian) validate transition states and intermediates .
Q. How can researchers design experiments to probe biological interactions of this compound?
- In vitro assays : Test cytotoxicity via MTT assays on eukaryotic models (e.g., yeast, HeLa cells), referencing protocols for structurally similar carbamates (e.g., Cyclohexyl [3,5-bis(methylthio)-4-isothiazolyl]carbamate) .
- Metabolic profiling : Use LC-MS to track lithium release kinetics and cellular uptake.
- Gene expression analysis : RNA sequencing identifies pathways affected by carbamate exposure.
Methodological Notes
- Synthetic reproducibility : Always replicate reactions under inert conditions and validate purity via HPLC (>95%).
- Data validation : Cross-reference crystallographic data (SHELXL outputs) with spectroscopic results to confirm structural assignments .
- Biological studies : Include positive controls (e.g., known lithium ionophores) and dose-response curves to distinguish specific effects from general toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
